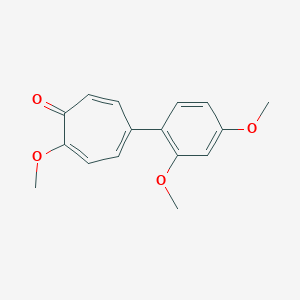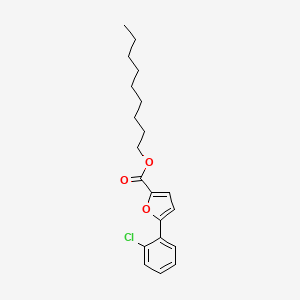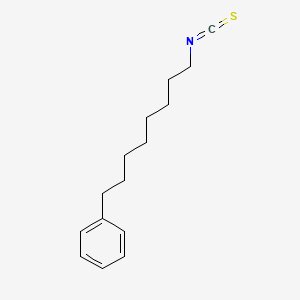![molecular formula C11H21LiSi B14265527 Lithium, [[tris(1-methylethyl)silyl]ethynyl]- CAS No. 138714-25-7](/img/structure/B14265527.png)
Lithium, [[tris(1-methylethyl)silyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- is a chemical compound known for its unique properties and applications in various fields. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
準備方法
The synthesis of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- typically involves the reaction of lithium acetylide with tris(1-methylethyl)silyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
LiC≡CH+(i-Pr)3SiCl→LiC≡CSi(i-Pr)3+LiCl
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
化学反応の分析
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silyl-substituted alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected intermediates.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins.
作用機序
The mechanism by which Lithium, [[tris(1-methylethyl)silyl]ethynyl]- exerts its effects involves the formation of stable carbon-silicon bonds. The silyl group provides steric protection and electronic stabilization to the reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- can be compared with other similar compounds, such as:
Triisopropylsilylacetylene: Similar in structure but lacks the lithium atom, making it less reactive in certain applications.
Trimethylsilylacetylene: Contains a smaller silyl group, resulting in different steric and electronic properties.
Triethylsilylacetylene: Has a different alkyl group, affecting its reactivity and stability.
The uniqueness of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- lies in its combination of a lithium atom with a bulky silyl group, providing a balance of reactivity and stability that is advantageous in many synthetic applications.
特性
CAS番号 |
138714-25-7 |
|---|---|
分子式 |
C11H21LiSi |
分子量 |
188.3 g/mol |
IUPAC名 |
lithium;ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.Li/c1-8-12(9(2)3,10(4)5)11(6)7;/h9-11H,2-7H3;/q-1;+1 |
InChIキー |
HFJLVCSZHYISAK-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)[Si](C#[C-])(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


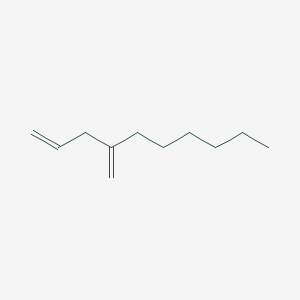
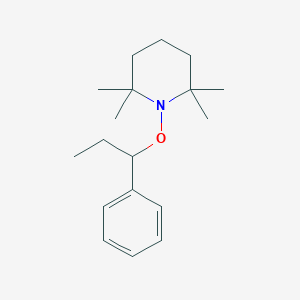
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
